REACTION_CXSMILES
|
O[CH:2]=[C:3]1[C:8](=O)[C:7]([CH:10]([CH3:12])[CH3:11])=[C:6]([O:13][CH3:14])[CH2:5][CH2:4]1.C(=O)(O)O.[NH2:19][C:20]([NH2:22])=[NH:21]>CN(C=O)C>[CH:10]([C:7]1[C:6]([O:13][CH3:14])=[CH:5][CH:4]=[C:3]2[C:8]=1[N:21]=[C:20]([NH2:22])[N:19]=[CH:2]2)([CH3:12])[CH3:11] |f:1.2|
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Name
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6-hydroxymethylene-2-isopropyl-3-methoxy-cyclohex-2-enone
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Quantity
|
3.5 g
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Type
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reactant
|
Smiles
|
OC=C1CCC(=C(C1=O)C(C)C)OC
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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C(O)(O)=O.NC(=N)N
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
dihydroquinazolines
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
dihydroquinazolines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
150 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
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ADDITION
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Details
|
ice-cold water was added to the residue
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Type
|
EXTRACTION
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Details
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The product was extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
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Details
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The combined organic layers were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine, and dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C(=CC=C2C=NC(=NC12)N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |